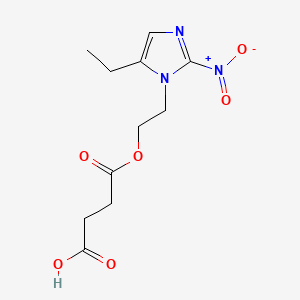
5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and a carboxylic acid group at the 2nd position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The reaction typically requires the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated benzimidazole precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the trifluoromethyl group, which may affect its biological activity.
6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the chloro group, which may influence its chemical reactivity.
5-Chloro-6-methyl-1H-benzo[d]imidazole-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, which may alter its pharmacokinetic properties.
Uniqueness
The presence of both chloro and trifluoromethyl groups in 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloro group can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
827042-61-5 |
|---|---|
Formule moléculaire |
C9H4ClF3N2O2 |
Poids moléculaire |
264.59 g/mol |
Nom IUPAC |
5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-4-2-6-5(1-3(4)9(11,12)13)14-7(15-6)8(16)17/h1-2H,(H,14,15)(H,16,17) |
Clé InChI |
DNLIWRZMQYWBRA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1NC(=N2)C(=O)O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)



![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)



![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)
